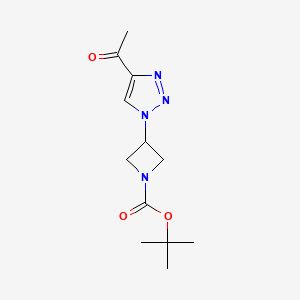

tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Descripción

tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines and triazoles

Propiedades

IUPAC Name |

tert-butyl 3-(4-acetyltriazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-8(17)10-7-16(14-13-10)9-5-15(6-9)11(18)19-12(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLIMFLMNYMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the triazole moiety:

Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

Reduction: Reduction reactions can be performed on the acetyl group to yield corresponding alcohols.

Substitution: The azetidine ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products:

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Alcohol derivatives from the reduction of the acetyl group.

Substitution: Various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in click chemistry.

Materials Science: It can be incorporated into polymers to enhance their properties.

Biology:

Bioconjugation: The compound can be used to link biomolecules through click chemistry, facilitating the study of biological processes.

Medicine:

Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Industry:

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is largely dependent on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole moiety is known for its ability to form stable complexes with metals, which can be crucial in its mechanism of action.

Comparación Con Compuestos Similares

- tert-butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

- tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Comparison:

- Structural Differences: The primary difference lies in the substituents on the triazole ring. The acetyl group in tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate provides unique reactivity and potential for further functionalization.

- Reactivity: The presence of the acetyl group can influence the compound’s reactivity, particularly in oxidation and reduction reactions.

- Applications: While similar compounds may also be used in catalysis and drug development, the specific properties imparted by the acetyl group can make tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate more suitable for certain applications.

This detailed overview provides a comprehensive understanding of tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS No. 1864058-47-8) is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 254.29 g/mol

Structural Features

The compound features a tert-butyl group, a triazole ring, and an azetidine structure which contribute to its unique pharmacological profile. The presence of the 1,2,3-triazole moiety is particularly significant as it exhibits properties that enhance biological activity by acting as a bioisostere for amide bonds.

The triazole ring in tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is known for its ability to form hydrogen bonds and resist hydrolysis and proteolytic cleavage. This stability can lead to enhanced bioavailability and prolonged action in biological systems .

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety can exhibit significant anticancer activity. For instance, studies have shown that derivatives featuring this moiety can lower the IC values in various cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Parent Compound | HeLa (cervical carcinoma) | 41 ± 3 |

| Triazole Derivative | HeLa (cervical carcinoma) | 9.6 ± 0.7 |

This indicates that the triazole derivative is significantly more potent than its parent compound .

Antiviral Activity

In vitro studies have demonstrated that triazole-containing compounds can also inhibit viral replication. For example, a study on HIV showed that the introduction of a triazole ring resulted in increased potency against wild-type HIV-1 strains . The mechanism involves interference with viral enzymes through competitive inhibition.

Neuroprotective Effects

Recent investigations into neuropsychiatric disorders have highlighted the potential of triazole derivatives in modulating NMDA receptors, which are implicated in conditions such as schizophrenia and depression . The compound's ability to interact with these receptors suggests a therapeutic potential that warrants further exploration.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various triazole derivatives including tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate. The results indicated that these compounds could inhibit cell proliferation in multiple cancer types, demonstrating their versatility as potential chemotherapeutics.

Neuropsychiatric Applications

Another significant study focused on the neuroprotective properties of triazole derivatives. The findings suggested that these compounds could modulate synaptic transmission and provide protective effects against excitotoxicity in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.